molecular formula C27H21N3O3S B11641974 (2Z)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11641974
M. Wt: 467.5 g/mol
InChI Key: RWDIVBMGTOEDJZ-XYGWBWBKSA-N
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Description

2-((Z)-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the indole and thiazole derivatives, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halides, bases, and solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((Z)-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-((Z)-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Z)-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2-ONE
  • 2-((Z)-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-4-ONE

Uniqueness

What sets 2-((Z)-1-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H21N3O3S

Molecular Weight

467.5 g/mol

IUPAC Name

(2Z)-2-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H21N3O3S/c1-32-19-10-12-20(13-11-19)33-15-14-29-17-18(21-6-2-4-8-23(21)29)16-25-26(31)30-24-9-5-3-7-22(24)28-27(30)34-25/h2-13,16-17H,14-15H2,1H3/b25-16-

InChI Key

RWDIVBMGTOEDJZ-XYGWBWBKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N5C6=CC=CC=C6N=C5S4

Origin of Product

United States

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